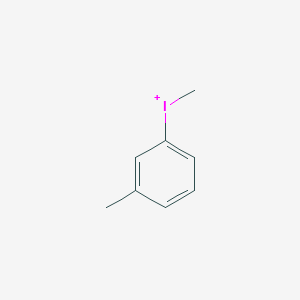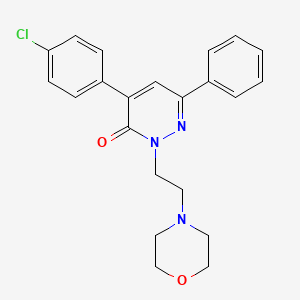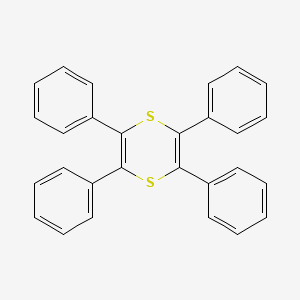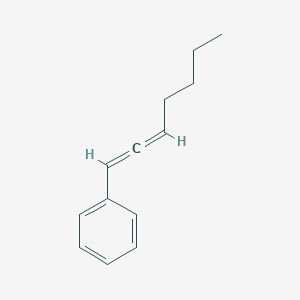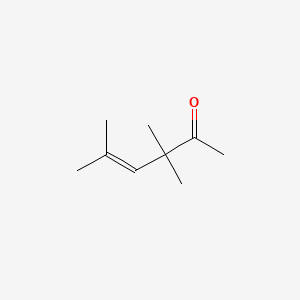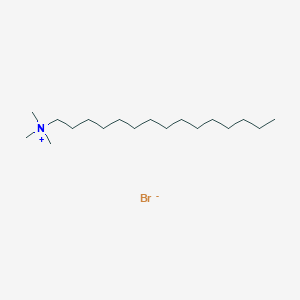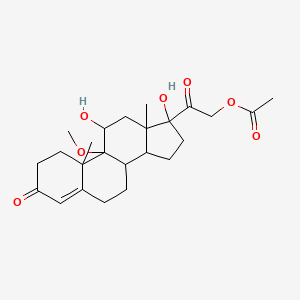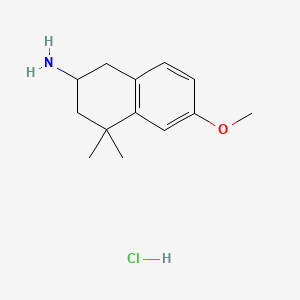
N~1~,N~1~,N'~1~,N'~1~-Tetramethyl-2-phenylethene-1,1-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-2-phenylethene-1,1-diamine is an organic compound known for its unique chemical structure and properties. It is a derivative of ethylenediamine, where the hydrogen atoms are replaced by methyl groups and a phenyl group. This compound is used in various chemical reactions and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N’~1~,N’~1~-Tetramethyl-2-phenylethene-1,1-diamine typically involves the reaction of ethylenediamine with methyl iodide and phenylacetylene under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the substitution of hydrogen atoms with methyl groups and the addition of the phenyl group.
Industrial Production Methods
In industrial settings, the production of N1,N~1~,N’~1~,N’~1~-Tetramethyl-2-phenylethene-1,1-diamine involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-2-phenylethene-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the methyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, alcohols, and amines; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Compounds with new functional groups replacing the methyl or phenyl groups
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-2-phenylethene-1,1-diamine is utilized in several scientific research fields:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Applied in the production of polymers, resins, and other advanced materials due to its ability to form stable complexes with metals.
Wirkmechanismus
The mechanism by which N1,N~1~,N’~1~,N’~1~-Tetramethyl-2-phenylethene-1,1-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may interact with cellular pathways, leading to changes in cell signaling and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A similar compound with a simpler structure, lacking the phenyl group.
N,N,N’,N’-Tetramethyl-1,6-hexanediamine: Another related compound with a longer carbon chain.
Uniqueness
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-2-phenylethene-1,1-diamine is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with other molecules or materials.
Eigenschaften
CAS-Nummer |
10596-51-7 |
|---|---|
Molekularformel |
C12H18N2 |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
1-N,1-N,1-N',1-N'-tetramethyl-2-phenylethene-1,1-diamine |
InChI |
InChI=1S/C12H18N2/c1-13(2)12(14(3)4)10-11-8-6-5-7-9-11/h5-10H,1-4H3 |
InChI-Schlüssel |
CBPMZOBOCGQWGG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=CC1=CC=CC=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


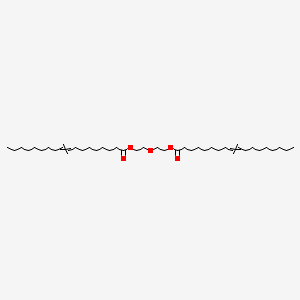
![5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14719983.png)
![Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate](/img/structure/B14719985.png)

